Cas no 2172136-58-0 (5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

5-Nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a nitro-substituted indole derivative featuring a trifluoromethyl group at the 7-position. This compound is of interest in synthetic and medicinal chemistry due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cyclization reactions. The presence of both nitro and trifluoromethyl groups imparts unique electronic properties, making it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. Its rigid bicyclic structure and high functional group density allow for precise modifications, facilitating the synthesis of complex heterocyclic frameworks. The compound’s stability under standard conditions further supports its utility in multi-step synthetic routes.
5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione structure
2172136-58-0 structure
Product Name:5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
CAS No:2172136-58-0
MF:C9H3F3N2O4
MW:260.126332521439
CID:5896881
PubChem ID:142633020
Update Time:2025-10-05

5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
    • 1H-Indole-2,3-dione, 5-nitro-7-(trifluoromethyl)-
    • 2172136-58-0
    • EN300-1456847
    • Inchi: 1S/C9H3F3N2O4/c10-9(11,12)5-2-3(14(17)18)1-4-6(5)13-8(16)7(4)15/h1-2H,(H,13,15,16)
    • InChI Key: PBJGVPGMIISFKJ-UHFFFAOYSA-N
    • SMILES: C(C1C=C(N(=O)=O)C=C2C(=O)C(=O)NC=12)(F)(F)F

Computed Properties

  • Exact Mass: 260.00449107g/mol
  • Monoisotopic Mass: 260.00449107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92Ų

Experimental Properties

  • Density: 1.701±0.06 g/cm3(Predicted)
  • pka: 8.03±0.20(Predicted)

5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

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Additional information on 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

Introduction to 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 2172136-58-0)

5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione, with the CAS number 2172136-58-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, including a nitro group and a trifluoromethyl substituent. These functional groups contribute to its potential biological activities and make it an interesting candidate for various applications in drug discovery and development.

The molecular formula of 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is C11H6F3N2O4, and its molecular weight is approximately 285.17 g/mol. The compound's structure consists of a central indole core with a nitro group at the 5-position and a trifluoromethyl group at the 7-position. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity and potential therapeutic applications.

In recent years, there has been a growing interest in the development of new therapeutic agents derived from indole scaffolds. Indoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The introduction of nitro and trifluoromethyl groups to the indole core can significantly enhance these properties by modulating the compound's electronic and steric characteristics.

5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has been studied for its potential as an anti-cancer agent. Research has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These findings suggest that 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione could be a promising lead compound for the development of novel anti-cancer drugs.

Beyond its anti-cancer properties, 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and tissue damage. These findings highlight the potential of 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione as a therapeutic agent for treating inflammatory disorders.

The pharmacokinetic properties of 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its biological activities, the synthetic accessibility of 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is another important consideration for its potential as a drug candidate. Several synthetic routes have been developed to produce this compound efficiently on both small and large scales. These synthetic methods typically involve multi-step reactions that include nitration, trifluoromethylation, and cyclization steps. The ability to synthesize this compound in high yields and purity is crucial for advancing it through preclinical and clinical development stages.

The safety profile of 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. These findings are encouraging and support further investigation into its safety in clinical trials.

In conclusion, 5-nitro-7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 2172136-58-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a valuable lead for the development of new therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential as a drug candidate, with promising results from preclinical studies paving the way for future clinical trials.

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